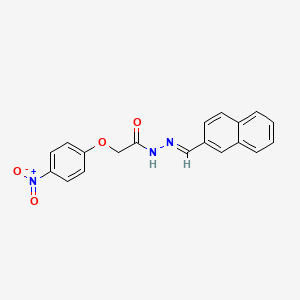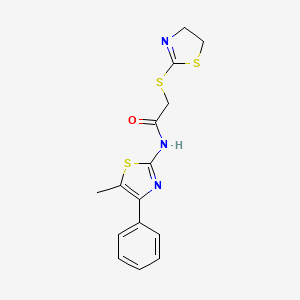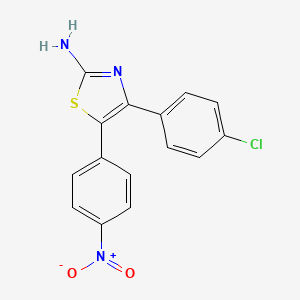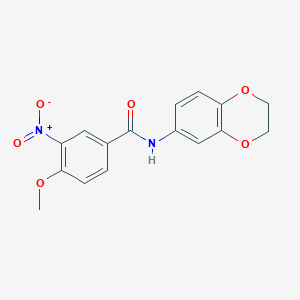![molecular formula C13H14N2O3S2 B5513383 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-thiophenecarboxamide](/img/structure/B5513383.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-thiophenecarboxamide" represents a class of compounds known for their varied applications in chemistry and pharmacology. The interest in such compounds primarily stems from their structural complexity and potential biological activities, which have led to detailed studies on their synthesis, molecular structure, and various properties.
Synthesis Analysis
The synthesis of thiophene derivatives often involves the Gewald reaction, which is a versatile method for constructing thiophene rings with various substituents. For instance, 2-Amino-4-(4-acetamido phenyl) Thiophene-3carboxamide, a related compound, was synthesized through the Gewald reaction, starting from cyanoacetamide. This process involved the condensation of ammonia with ethyl cyanoacetate, followed by reactions with p-acetanilido acetophenone, sulfur, and diethylamine (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
Molecular Structure Analysis
The molecular structure of thiophene derivatives can be determined by various spectroscopic methods, including IR, NMR, and mass spectrometry. For example, the structure of ethyl 2-{[(Z)3-(4-chlorophenyl)-3-hydroxy-2-propene-1-thione] amino} acetate, a compound with a thiophene ring, was elucidated using X-ray diffraction, revealing details about its geometric and electronic structure (Prasanth et al., 2015).
Chemical Reactions and Properties
Thiophene derivatives participate in various chemical reactions, leading to the formation of novel compounds with diverse properties. For instance, the synthesis of Schiff bases from thiophene-3carboxamide involves treatment with different substituted aryl aldehydes, resulting in compounds with potential antimicrobial activity (Bhattacharjee, Saravanan, & Mohan, 2011).
科学的研究の応用
Synthesis and Chemical Characterization
Novel Nonproteinogenic Amino Acids Synthesis : N-ethyl-N-(4-nitrophenyl-sulfonyl)-α,β-dehydroamino acid derivatives were synthesized from serine, threonine, and phenylserine derivatives, contributing to the study of non-natural amino acids (Monteiro, Kołomańska, & Suárez, 2010).
Preparation of Mammalian Metabolites : The application of biocatalysis for the preparation of mammalian metabolites of biaryl-bis-sulfonamide compounds was demonstrated, highlighting the role of microbial-based systems in drug metabolism studies (Zmijewski et al., 2006).
Antimicrobial Activity : Synthesis of 2-Amino-4-(4-acetamido phenyl) Thiophene-3-carboxamide using the Gewald reaction, followed by its treatment with different aryl aldehydes to yield Schiff bases, provided insights into antimicrobial applications (Arora, Saravanan, Mohan, & Bhattacharjee, 2012).
Drug Metabolism and Pharmacology
- Drug Metabolism Studies : The use of Actinoplanes missouriensis in the study of drug metabolism was explored, showing its potential in producing mammalian metabolites for structural characterization (Zmijewski et al., 2006).
Material Science and Nanotechnology
Novel Insecticide Development : Research on Flubendiamide, a compound with a unique structure including a sulfonylalkyl group, demonstrated its potent insecticidal activity, especially against lepidopterous pests, indicating potential applications in pest management (Tohnishi et al., 2005).
Nanofiltration Membranes : The development of novel sulfonated thin-film composite nanofiltration membranes incorporating sulfonated aromatic diamine monomers showed improved water flux, indicating their use in dye treatment and water purification processes (Liu et al., 2012).
特性
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S2/c14-20(17,18)11-5-3-10(4-6-11)7-8-15-13(16)12-2-1-9-19-12/h1-6,9H,7-8H2,(H,15,16)(H2,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUDOJWBCOAESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{1-[(1-isopropyl-1H-pyrrol-2-yl)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B5513314.png)
![2-[(3,3-diphenylpiperidin-1-yl)carbonyl]-6-methylpyridine](/img/structure/B5513319.png)

![2,4-difluoro-N-{4-[(6-methyl-3-pyridazinyl)amino]phenyl}benzamide](/img/structure/B5513324.png)


![2-(2,4-dimethoxyphenyl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5513341.png)
![N-(4-fluorophenyl)-N'-[5-(propylthio)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5513363.png)
![N-ethyl-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5513376.png)
![9-[(5-chloro-2-thienyl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5513380.png)
![9-(2-ethoxyphenyl)-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B5513387.png)
![N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-3,6-dimethyl-1-benzofuran-2-carboxamide](/img/structure/B5513400.png)
